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Introduction and Biological Context

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that inhibits protein
synthesis by binding to the 30S ribosomal subunit, causing mistranslation and inhibition of subunit assembly
[1] [2]. This antibiotic features a unique spirocyclic ortho-8-lactone moiety connecting an aminoheptose
derivative of galactose with a pseudodisaccharide derived from D-talose and N-methyl-2-deoxystreptamine
[3]. The biosynthetic pathway of hygromycin B requires precise structural modifications of sugar
precursors, with the C2'-epimerization of a D-galactose residue to D-talose representing a crucial
biochemical step that enables subsequent oxidative cyclization catalyzed by the a-ketoglutarate dependent

nonheme iron oxygenase HygX [3] [4].

The HygY enzyme, encoded within the hyg gene cluster of Streptomyces hygroscopicus, has been identified
as a twitch radical SAM epimerase responsible for catalyzing this essential C2'-epimerization reaction [3]
[4] [5]. Radical SAM enzymes constitute a vast superfamily of enzymes that utilize a catalytic [FeaSa]
cluster to generate 5'-deoxyadenosyl radicals through reductive cleavage of S-adenosylmethionine (SAM),
initiating diverse radical-mediated transformations [3] [6]. The "twitch" subgroup, to which HygY belongs,
is characterized by the presence of auxiliary [FeaSa] clusters that facilitate more complex oxidative
transformations, though interestingly, HygY catalyzes a redox-neutral epimerization rather than an oxidation

[3]. This enzyme specifically acts on the biosynthetic intermediate galacamine (7), converting it to talamine

© 2026 Smolecule. All rights reserved. 1/12 Tech Support


https://www.smolecule.com/products/s564960?utm_src=pdf-body
https://www.smolecule.com/products/s564960?utm_src=pdf-interest
https://www.smolecule.com/products/s564960?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1797780/
https://en.wikipedia.org/wiki/Hygromycin_B
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://www.smolecule.com/products/s564960?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://www.sciencedirect.com/science/article/pii/S1554893720001077
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://www.sciencedirect.com/science/article/pii/S1554893720001077
https://figshare.com/articles/journal_contribution/Exploration_of_Hygromycin_B_Biosynthesis_Utilizing_CRISPR-Cas9-Associated_Base_Editing/12173739/1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11878213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://www.smolecule.com/products/s564960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

(8) through a radical-based mechanism that results in the inversion of configuration at the C2' carbon center

[3].

Catalytic Mechanism of HygY

Fundamental Reaction and Key Residues

HygY catalyzes the C2'-epimerization of galacamine to talamine, a remarkable transformation that
proceeds with incorporation of a single solvent hydron into the talamine product [3]. This epimerization is
facilitated by the catalytic cysteine-183 residue, which serves as a hydrogen atom donor during the reaction
mechanism [3]. Mutation studies have demonstrated that replacing cysteine-183 with alanine (C183A)
fundamentally alters the enzyme's activity, converting HygY from a C2'-epimerase to a C2'-dehydrogenase
with comparable efficiency [3]. This dramatic shift in function highlights the critical importance of this
residue in determining the fate of radical intermediates within the active site and represents a fascinating
example of how single amino acid changes can redirect enzymatic catalysis between redox-neutral and

oxidative transformations.

The epimerization mechanism exemplifies how redox-neutral transformations can occur within the
SPASM/twitch radical SAM enzyme family, which more commonly catalyze oxidative reactions [3]. In
contrast to oxidative transformations where SAM serves as a two-electron oxidant and the auxiliary clusters
participate in oxidizing the product radical, the redox-neutral epimerization results in net reduction of SAM
by an adventitious reductant such as sodium dithionite (Na2S204), making these reactions effectively
irreversible [3]. The discovery that removal of the cysteinyl reductant can lead to oxidative decomposition of
the substrate in some related enzymes suggests that the fate of the product radical is tightly coupled to the

relative availability of local oxidants versus reductants within the active site environment [3].

Detailed Mechanistic Pathway

Table 1: Key intermediates in HygY catalytic mechanism
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Intermediate Chemical Description Role in Catalytic Cycle

SAM S-adenosylmethionine Substrate for reductive cleavage to generate
5'-dAe

[FeaSa]** cluster Reduced iron-sulfur cluster Electron donor for SAM reductive cleavage

5'-dAe 5'-deoxyadenosyl radical Radical initiator that abstracts H from
substrate

Galacamine C2' radical Substrate radical Central species for subsequent

intermediate transformation
Cysteine-183 thiyl Cys183 radical species Hydrogen atom donor for reductive
radical guenching

The catalytic cycle begins with reductive cleavage of SAM by the reduced [FeaSa]'* cluster, generating a
5'-deoxyadenosyl radical (5'-dA¢) [3] [6]. This primary radical then abstracts a hydrogen atom from the C2'
position of galacamine, generating a substrate radical intermediate and 5'-deoxyadenosine (5'-dA) [3]. The
galactose-derived substrate radical undergoes rearrangement facilitated by the enzyme's active site
architecture. In the wild-type enzyme, cysteine-183 donates a hydrogen atom to the opposite face of the
substrate radical, resulting in net inversion of configuration at C2' and formation of talamine [3]. This
reductive quenching yields a thiyl radical on cysteine-183, which must subsequently be reduced to complete

the catalytic cycle.

In the C183A mutant, the absence of the cysteine thiol group eliminates this hydrogen atom donation
pathway. Consequently, the substrate radical intermediate undergoes alternative processing, resulting in
dehydrogenation rather than epimerization [3]. This latent dehydrogenase activity produces 2'-keto-
galacamine instead of talamine, demonstrating how the availability of specific hydrogen atom donors can
dictate the outcome of radical-mediated transformations in twitch radical SAM enzymes [3]. The precise
mechanism by which the cysteine-183 thiyl radical is reduced back to the thiol in the wild-type enzyme
remains an area of active investigation, though it likely involves electron transfer through the auxiliary

[FeaSa] clusters or directly from the reduced catalytic cluster.
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Figure 1: HygY catalytic mechanism for C2'-epimerization. The reduced [Fe4S4] cluster facilitates SAM

reductive cleavage, generating 5'-dA- that initiates radical chemistry on substrate.

Structural Characterization of HygY

Iron-Sulfur Cluster Composition

HygY coordinates multiple iron-sulfur clusters that are essential for its catalytic activity and place it within
the twitch radical SAM subgroup. Biochemical and spectroscopic analyses reveal that HygY binds two
[FeaSa] clusters per monomer - one catalytic cluster associated with the radical SAM chemistry and one
auxiliary cluster characteristic of twitch enzymes [3]. Iron and sulfide content analyses of reconstituted wild-
type HygY indicate approximately 7.4 + 0.4 mol iron and 7.1 + 0.7 mol sulfide per mole of HygY monomer,

consistent with the presence of two [FeaSa4] clusters [3].

The catalytic [FeaSa] cluster is coordinated by the characteristic radical SAM CX3CX2C motif (residues
C24, C28, and C31 in HygY) [3]. This cluster is responsible for the reductive cleavage of SAM to generate
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the 5'-deoxyadenosyl radical. When these cysteine residues are mutated to alanine (C24A/C28A/C31A,
creating Acat-HygY), the resulting protein retains a brown color and UV-vis absorbance at 420 nm after
reconstitution, but with significantly reduced iron and sulfide content (4.9 + 0.5 and 3.4 + 0.7 mol per mole
monomer, respectively) [3]. This confirms that the auxiliary cluster remains intact in this mutant while the

catalytic cluster is disrupted.

The auxiliary [FeaSa] cluster is proposed to be ligated by residues C175, C194, C240, and C243 based on
sequence alignment with the radical SAM dehydrogenase BtrN [3]. This auxiliary cluster is believed to play
a role in redox handling during the catalytic cycle, potentially involved in the re-reduction of the cysteine-
183 thiyl radical after hydrogen atom donation to the substrate radical in the wild-type enzyme, or in the

oxidation of the substrate radical in the C183A dehydrogenase mutant.

Spectroscopic Features and Domain Architecture

Electron paramagnetic resonance (EPR) spectroscopy of reduced wild-type HygY reveals spectra
consistent with the presence of two reduced [FeaSa] clusters per monomer [3]. The spectrum can be
simulated using two anisotropic signals with similar intensity and principle g-values of (2.03, 1.92, 1.89) and
(2.05, 1.92, 1.90) [3]. The signal at (2.03, 1.92, 1.89) is assigned to the catalytic [FeaSa] cluster, while the
signal at (2.05, 1.92, 1.90) is assigned to the auxiliary cluster [3]. The Acat-HygY triple mutant exhibits a
similar but less intense EPR spectrum, with the signal corresponding to the auxiliary cluster remaining

detectable [3].

Table 2: HygY structural features and their characteristics

Structural Feature  Characteristics Proposed Function
Catalytic [FeaSa4] Coordinated by C24, C28, C31; g-values SAM reductive cleavage to
cluster (2.03, 1.92, 1.89) generate 5'-dAe

Auxiliary [FeaSa4] Ligated by C175, C194, C240, C243; g- Redox handling of radical
cluster values (2.05, 1.92, 1.90) intermediates
Cysteine-183 Located near substrate binding site Hydrogen atom donor for
residue reductive quenching
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Structural Feature  Characteristics Proposed Function
Partial TIM barrel Characteristic of radical SAM enzymes Scaffold for active site
fold organization

While a crystal structure of HygY is not yet available, based on its classification as a radical SAM enzyme
and sequence homology with characterized family members, HygY likely adopts the characteristic partial
TIM barrel fold common to radical SAM enzymes [6]. This fold provides the structural scaffold for
coordinating the catalytic [FeaSa] cluster and binding SAM in the characteristic bidentate fashion via the
amino and carboxylate groups [6]. The auxiliary [FeaSa] cluster is likely positioned to facilitate electron
transfer processes during catalysis, and cysteine-183 is positioned in the active site in proximity to the

substrate C2' position to allow for efficient hydrogen atom transfer.

Experimental Approaches for Studying HygY

Enzyme Expression, Purification and Reconstitution

The study of HygY biochemistry requires careful attention to its oxygen-sensitive iron-sulfur clusters. The
standard protocol involves heterologous expression of the hygY gene from S. hygroscopicus in E. coli as an
N-Hise/C-twin-strep doubly tagged protein [3]. Following aerobic purification, the [FeaSa] clusters are
reconstituted anaerobically to counter any partial cluster decomposition that may have occurred during
aerobic purification [3]. This reconstitution is typically performed using Fe(NHa4)2(SO4)2 and Na2S in

appropriate buffers under anaerobic conditions [3].

Successful reconstitution is indicated by the development of a brown color and the appearance of a
characteristic UV/vis absorption shoulder at 420 nm, which is indicative of [FeaSa] clusters [3]. The
reconstituted enzyme can then be concentrated to working concentrations (typically 250 pM for EPR studies)
under anaerobic conditions for biochemical and biophysical characterization [3]. For activity assays, the
enzyme is typically reduced with sodium dithionite (Na2S204) shortly before use to ensure the [FeaSa4]

clusters are in the reduced [FeaSa]'* state necessary for SAM reductive cleavage.
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Activity Assays and Product Characterization

Enzymatic activity assays for HygY are performed under strictly anaerobic conditions in buffer systems
such as 25 mM HEPES at pH 7.4 [3]. Standard reaction mixtures contain reconstituted HygY (typically 25
puM), galacamine substrate (250 pM), SAM (500 pM), and sodium dithionite (500 pM) as a reductant [3].
Reactions are typically incubated for several hours (e.g., 12 hours) to allow for sufficient product formation

for detection and characterization.

Detection and characterization of HygY activity initially presented challenges because galacamine and
talamine are not readily separable by standard LC-MS methods due to their nearly identical
chromatographic properties and identical masses [3]. This problem was overcome through chemical
derivatization approaches using benzyl chloroformate or acetic anhydride to produce derivatives that are
cleanly separable by LC-MS [3]. Additionally, assays performed in deuterated solvent (D20) demonstrated
incorporation of a single deuterium atom into the product (calculated m/z for C12H23DN20s [M + H]*,

326.1674; observed, 326.1612), confirming the incorporation of a single solvent hydron during epimerization

[3].
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Figure 2: Experimental workflow for HygY characterization, from gene cloning to biochemical analysis.
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Spectroscopic and Mutagenesis Approaches

EPR spectroscopy provides crucial insights into the electronic structure and redox states of HygY's iron-
sulfur clusters [3]. For EPR analysis, reconstituted HygY is concentrated to approximately 250 pM, reduced
with 2.5 mM sodium dithionite for 5 minutes, and then rapidly frozen in cryogenic isopentane before storage
in liquid nitrogen [3]. Spectra are typically collected at low temperatures (e.g., 10 K) to resolve the subtle

differences between the catalytic and auxiliary clusters.

Site-directed mutagenesis has been instrumental in elucidating the roles of specific residues in HygY
catalysis [3]. As mentioned previously, mutation of the catalytic cysteines (C24A/C28A/C31A) disrupts the
catalytic cluster and abolishes SAM cleavage activity [3]. Most remarkably, the C183A mutation converts
the enzyme from an epimerase to a dehydrogenase, providing key mechanistic insights [3]. In vivo, mutation
of Cys31 (part of the catalytic cluster coordination motif) abolishes hygremycin B production and leads to

accumulation of 3-N-methylgalacamine and trace levels of galacamine [3].

Biological Implications and Evolutionary Relationships

Latent Dehydrogenase Activity and Evolutionary Significance

The discovery that HygY possesses latent dehydrogenase activity revealed upon mutation of cysteine-183
provides fascinating insights into the evolutionary relationships between different radical SAM enzymes [3].
This observation suggests that relatively minor changes in active site architecture - such as the presence or
absence of a specific hydrogen atom donor - can fundamentally alter the outcome of radical-mediated
transformations [3]. The fact that HygY can be converted from a redox-neutral epimerase to an oxidative
dehydrogenase with comparable efficiency suggests that the ancestral enzyme might have been capable of

both activities, with specialization occurring through subsequent evolutionary refinement.

This mechanistic plasticity has important implications for enzyme engineering and evolution. The ability to
interconvert between epimerase and dehydrogenase activities through single amino acid changes suggests
that nature may exploit such transitions in the evolution of new enzymatic functions [3]. This is particularly
relevant for the SPASM/twitch radical SAM enzymes, which display remarkable functional diversity despite

common structural and mechanistic themes. The relative ease with which HygY's function can be altered
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suggests that the evolutionary barrier between redox-neutral and oxidative transformations in this enzyme

class may be surprisingly low.

Relationship to Other Twitch Radical SAM Enzymes

HygY shares significant sequence and likely structural homology with other twitch radical SAM enzymes,
particularly SpeY from the spectinomycin biosynthetic pathway [7]. Interestingly, while HygY contains
cysteine-183 that facilitates its epimerase activity, SpeY naturally contains a serine residue at the equivalent
position (serine-183) and functions as a dehydrogenase [7]. This natural variation mirrors the experimental
conversion of HygY from epimerase to dehydrogenase via the C183A mutation and provides compelling

evidence for the evolutionary significance of this residue in determining catalytic function [3] [7].

Phylogenetic analysis suggests a relatively recent evolutionary branching of putative twitch radical SAM
epimerases bearing homologous cysteine residues to generate the SpeY clade of enzymes [7]. This
evolutionary relationship highlights how functional diversification within enzyme families can occur through
targeted changes at key positions that control the fate of radical intermediates. The comparison between
HygY and SpeY provides a natural example of the same functional interconversion that was demonstrated

experimentally through site-directed mutagenesis.

Applications in Biotechnology and Drug Development

The unique properties and mechanisms of HygY and related radical SAM epimerases offer several potential
applications in biotechnology and pharmaceutical development. The ability to epimerize specific carbon
centers in complex sugar structures through radical-mediated mechanisms provides a potentially valuable
tool for the synthesis of novel aminoglycoside antibiotics or for the diversification of existing natural product
scaffolds. The latent dehydrogenase activity also presents opportunities for developing enzymatic methods

for selective dehydrogenation of hydroxyl groups in sugar moieties.

Furthermore, understanding HygY's role in hygromycin B biosynthesis opens possibilities for
bioengineering approaches to produce novel antibiotics or to modify the hygromycin B structure to
improve its pharmacological properties or overcome resistance mechanisms. The CRISPR-Cas9-associated

base editing and site-specific recombination system developed for studying the hygromycin B biosynthetic
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gene cluster provides a powerful tool for such engineering efforts [4] [5]. Additionally, the insights gained
from HygY's mechanism may inform the development of inhibitors that specifically target radical SAM

enzymes in pathogenic organisms.

Conclusion
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